2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine
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Overview
Description
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and piperidines, such as:
- 3-(Trifluoromethyl)-1H-pyrazole
- 2-(Trifluoromethyl)pyridine
- 3-(Trifluoromethyl)-1,2,4-triazole .
Uniqueness
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine is unique due to its specific combination of the trifluoromethyl group, pyrazole ring, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12F3N3 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)7-4-6-15(14-7)8-3-1-2-5-13-8/h4,6,8,13H,1-3,5H2 |
InChI Key |
JHDBXMGBZRCGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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